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molecular formula C10H15NOS B3188672 Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]- CAS No. 22876-64-8

Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]-

Cat. No. B3188672
M. Wt: 197.3 g/mol
InChI Key: JDPIICVTDYJKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07378079B2

Procedure details

4-Methoxybenzyl chloride (15.6 g) was reacted with 2-aminoethanethiol (7.7 g) in methanol and sodium methoxide, to afford of 2-(4-methoxybezyl-sulfanyl)-ethylamine (1) (18.8 g). One half of this material was taken in dichloromethane (cooling bath 0° C.). Chloroacetyl chloride in the same solvent, was added slowly with stirring, followed by an equivalent of triethyl amine to produce 2-chloro N-[2-(4-methoxybenzyl-sulfanyl)-ethyl]acetamide (2) in a 94% yield. Compound 2 was reacted with an equivalent amount of 1 in refluxing acetonitrile for 6 hrs to provide N-[-2-(4-methoxy-benzylsulfanyl)-ethyl]-2-[2-(4-methoxy-benzylsulfanyl)-ethylamino]-acetamide (3) (40.4 g). Compound 3 was reduced with lithium aluminium hydride (LAH) to yield 4 in 85%.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Cl)=[CH:5][CH:4]=1.[NH2:11][CH2:12][CH2:13][SH:14]>CO.C[O-].[Na+]>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][S:14][CH2:13][CH2:12][NH2:11])=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
7.7 g
Type
reactant
Smiles
NCCS
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CSCCN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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